molecular formula C11H10OS B13987804 5-Phenyl-2H-thiopyran-3(6H)-one CAS No. 73269-13-3

5-Phenyl-2H-thiopyran-3(6H)-one

Cat. No.: B13987804
CAS No.: 73269-13-3
M. Wt: 190.26 g/mol
InChI Key: FYEQTWVKTNJOMU-UHFFFAOYSA-N
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Description

5-Phenyl-2H-thiopyran-3(6H)-one ( 73269-13-3) is a synthetic thiopyran derivative with the molecular formula C11H10OS . Thiopyrans are a class of six-membered heterocyclic compounds containing sulfur, which are recognized as flexible intermediates in organic synthesis and are found in numerous natural products . This compound serves as a valuable building block in medicinal chemistry for the development of bioactive molecules targeting a diverse range of conditions . Researchers value this scaffold because thiopyran-based molecules have demonstrated a vast spectrum of pharmacological activities in scientific studies, including antibacterial, anticancer, anti-inflammatory, and antiviral properties . The specific substitution pattern with a phenyl group makes it a key precursor for further chemical exploration. The oxide forms of thiopyrans (S-oxides and S,S-dioxides) are particularly notable, as this oxidation often leads to a significant enhancement in the compound's biological activity, for instance by improving binding interactions with cellular components through hydrogen bonding . This compound is intended for research and development applications only and is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

73269-13-3

Molecular Formula

C11H10OS

Molecular Weight

190.26 g/mol

IUPAC Name

3-phenyl-2H-thiopyran-5-one

InChI

InChI=1S/C11H10OS/c12-11-6-10(7-13-8-11)9-4-2-1-3-5-9/h1-6H,7-8H2

InChI Key

FYEQTWVKTNJOMU-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC(=O)CS1)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 5 Phenyl 2h Thiopyran 3 6h One and Its Analogues

Organocatalytic Strategies for Asymmetric Synthesis

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool for asymmetric synthesis, enabling the production of chiral molecules with high enantioselectivity. In the realm of sulfur-containing heterocycles, organocatalysis has been successfully employed. For instance, an efficient asymmetric one-pot synthesis of N-phenyl thioether-tethered tetrasubstituted dihydropyrrole-3-carbaldehydes has been developed using a chiral organocatalyst. rsc.org This method proceeds via the reaction of azomethine ylides with α,β-unsaturated aldehydes, demonstrating the potential of organocatalysis to construct complex chiral molecules containing thioether linkages. rsc.org

Furthermore, photochemical organocatalytic methods have been developed for the synthesis of thioethers from readily available starting materials under mild conditions, avoiding the use of malodorous thiols. nih.gov While not directly applied to 5-Phenyl-2H-thiopyran-3(6H)-one, these strategies highlight the potential of organocatalysis in forming C-S bonds, a key step in thiopyranone synthesis.

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers a broad and versatile toolkit for the synthesis of heterocyclic compounds. mdpi.com These methods are prized for their ability to facilitate transformations that are otherwise difficult to achieve, often with high selectivity and yield. mdpi.com

Conceptually extending the well-established gold-catalyzed synthesis of pyranones provides a promising avenue for thiopyranone synthesis. researchgate.netnih.gov Gold catalysts are known to activate alkynes under mild conditions, facilitating cyclization reactions. researchgate.netnih.gov In pyranone synthesis, a gold(I) catalyst activates an alkyne, which is then attacked by a tethered ester carbonyl group to form the pyrone ring. researchgate.netnih.gov A similar strategy could be envisioned for thiopyranones, where a sulfur-containing nucleophile would participate in the cyclization. Gold-catalyzed cascade reactions have been shown to produce α-pyrones from terminal alkynes and propiolic acids in good yields. organic-chemistry.orgacs.org

Beyond gold, other transition metals like palladium are widely used in C-S bond formation through cross-coupling reactions, which are essential for synthesizing aryl thioethers. acsgcipr.orgthieme-connect.de These methods typically involve the reaction of an aryl halide or sulfonate with a thiol in the presence of a palladium catalyst and a suitable ligand. acsgcipr.org Such reactions could be adapted to construct the phenyl-substituted thiopyranone framework.

Recent developments have also highlighted the use of cooperative bimetallic radical catalysis for the asymmetric reduction of ketones, including 4-thiopyranones, with excellent enantioselectivities. acs.org This approach utilizes two titanium catalysts to activate both a hydrogen donor and the ketone, enabling highly controlled hydrogen-atom transfer. acs.org

Catalyst SystemSubstrate TypeProduct TypeKey Features
Chiral OrganocatalystBenzothiazolium salts, α,β-unsaturated aldehydesN-phenyl thioether-tethered dihydropyrrolesAsymmetric, one-pot, high yield and enantioselectivity. rsc.org
Gold(I) CatalystsTerminal alkynes, propiolic acidsα-PyronesMild conditions, cascade reactions, good yields. organic-chemistry.orgacs.org
Palladium CatalystsAryl halides, thiolsAryl thioethersVersatile for C-S bond formation. acsgcipr.orgthieme-connect.de
Cooperative Titanium Catalysts4-ThiopyranonesChiral thiopyranolsAsymmetric reduction, excellent enantioselectivity. acs.org

Multicomponent Reactions (MCRs) for Thiopyranone Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, are highly valued for their efficiency and atom economy. nih.gov They offer a powerful strategy for rapidly building molecular complexity and are well-suited for the synthesis of libraries of compounds for drug discovery.

While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs can be applied to construct precursors or analogues. For example, the Gewald reaction, a well-known MCR, is used to synthesize 2-aminothiophenes. Conceptually, MCRs that generate key fragments of the thiopyranone structure could be developed. For instance, a reaction combining a sulfur source, a phenyl-containing building block, and a component to form the keto-functionalized six-membered ring in a single step would be a highly convergent and efficient approach.

The development of novel MCRs for thiopyranone synthesis remains an area with significant potential for innovation, promising more streamlined and sustainable routes to this important class of compounds.

Tandem Knoevenagel–Michael Protocols for Pyranone Synthesis

Tandem reactions that combine a Knoevenagel condensation with a Michael addition are powerful tools for synthesizing cyclic compounds like pyranones and their thio-analogues. researchgate.netrsc.org This sequence typically involves the reaction of an aldehyde with an active methylene (B1212753) compound (Knoevenagel condensation) to form an electron-deficient alkene (a Michael acceptor). A nucleophile then attacks this acceptor (Michael addition), leading to a cascade of events that culminates in cyclization.

The initial Knoevenagel condensation between an aromatic aldehyde and a compound with an active methylene group generates a reactive enone, which serves as a Michael acceptor. nih.gov Subsequent attack by a second nucleophile, such as a pyrazolone (B3327878) moiety in certain syntheses, results in a double addition product. nih.gov The Michael addition is often faster than the initial condensation, ensuring the formation of the double addition product. nih.gov This strategy has been harnessed to create homogeneous site-specific antibody-drug conjugates under physiological conditions. nih.gov

While many examples focus on the synthesis of oxygen-containing pyrans, the principle is adaptable to sulfur-containing heterocycles. For instance, the one-pot, three-component condensation of aldehydes, malononitrile, and dimedone to form tetrahydrobenzo[b]pyrans proceeds via a Knoevenagel, Michael addition, and subsequent cyclisation mechanism. researchgate.net

Table 1: Examples of Tandem Knoevenagel-Michael Reactions

Catalyst Reactants Product Type Key Feature
Acetic acid functionalized ionic liquids Malononitrile, Dimedone, Aldehydes Tetrahydrobenzo[b]pyrans Solvent-free conditions, reusable catalyst. rsc.org
Nano-SiO2/1,5-diazabicyclo[4.3.0]non-5-en Malononitrile, Aldehydes, Dimedone Tetrahydrobenzo[b]pyrans High yields, short reaction times in H2O/EtOH. researchgate.net

Domino Reactions in the Construction of Substituted Thiopyranones

For example, a one-pot, four-component synthesis of highly functionalized 4H-thiopyrans has been developed using an aldehyde, malononitrile, carbon disulfide, and an amine in glycerol (B35011). researchgate.netresearchgate.net This reaction proceeds without a catalyst and demonstrates remarkable efficiency. researchgate.netresearchgate.net Another approach involves the three-component reaction of an alkyl propiolate, a benzoylisothiocyanate derivative, and an α-haloketone in the presence of triphenylphosphine (B44618) under solvent-free conditions to yield substituted thiopyran derivatives. rhhz.net

Domino reactions often exhibit high levels of selectivity. Novel multicomponent domino reactions involving o-phthalaldehyde (B127526) have been shown to produce complex pentacyclic pyrano[4,3-b]oxepines with remarkable chemo-, stereo-, and regioselectivity from simple starting materials. nih.gov Similarly, four-component domino reactions have been established for the synthesis of complex pyrano[3,2-e] researchgate.netrsc.orgnih.govrhhz.nettriazaphospholo[1,5-c]pyrimidines. researchgate.net These examples underscore the power of domino reactions in constructing diverse and complex heterocyclic scaffolds, including those related to thiopyranones.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is crucial in modern organic synthesis to enhance sustainability. For the synthesis of this compound, this involves using environmentally benign solvents, or no solvent at all, and designing reactions that are highly atom-economical.

Solvent-Free and Aqueous Reaction Conditions

Performing reactions under solvent-free conditions or in water represents a significant step towards greener synthesis. dergipark.org.trijrpr.com Solvents are a major contributor to chemical waste, and their elimination simplifies procedures, reduces costs, and minimizes environmental impact.

Several methods for synthesizing thiopyran and pyran derivatives adhere to these principles:

Solvent-Free Synthesis : A straightforward and efficient method for producing thiopyran derivatives involves the three-component reaction of alkyl propiolates, benzoylisothiocyanates, and α-haloketones under solvent-free conditions at 70 °C. rhhz.net This method avoids the need for a catalyst and offers high yields and an easy work-up procedure. rhhz.net Similarly, Knoevenagel condensation reactions have been successfully performed under solvent-free conditions using mechanochemical activation. ijrpr.com

Aqueous and Green Solvents : Water is an ideal green solvent due to its safety and availability, although the low solubility of many organic compounds can be a challenge. dergipark.org.tr Despite this, methods have been developed for synthesizing tetrahydrobenzo[b]pyrans in a water/ethanol mixture. researchgate.net Glycerol, a biodegradable and benign solvent, has also been used as a highly efficient medium for the catalyst-free, one-pot multicomponent synthesis of 4H-thiopyrans. researchgate.netresearchgate.net Reactions in glycerol were shown to be more efficient than in other solvents like ethylene (B1197577) glycol. researchgate.netresearchgate.net

Atom Economy and Efficiency Considerations

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wordpress.comwikipedia.org A higher atom economy signifies less waste and a more sustainable process. jocpr.com

Formula for Atom Economy:

Generated code

wikipedia.org

Addition reactions are considered perfectly atom-economical as all reactant atoms are incorporated into the final product. rsc.org Multicomponent reactions (MCRs), such as the domino reactions used to synthesize thiopyranone precursors, are inherently more atom-economical than multi-step syntheses. researchgate.netresearchgate.net By combining several steps into a single operation, MCRs minimize the formation of by-products and reduce the need for stoichiometric reagents that would otherwise become waste. numberanalytics.com For example, the tandem Knoevenagel-Michael-cyclocondensation reactions used for synthesizing pyran derivatives maximize the incorporation of atoms from the aldehyde, malononitrile, and dimedone into the final heterocyclic product. rsc.orgresearchgate.net

Chemo-, Regio-, and Stereoselectivity in this compound Synthesis

Achieving high levels of selectivity is a critical challenge in the synthesis of complex molecules like this compound. The goal is to control the reaction to produce the desired isomer exclusively, avoiding the formation of unwanted side products. mdpi.com

Chemoselectivity : This refers to the selective reaction of one functional group in the presence of others. In the multicomponent synthesis of thiopyranones, various functional groups on the reactants must react in a specific sequence to yield the desired product.

Regioselectivity : This concerns the specific position or region where a reaction occurs. In the synthesis of this compound, regioselectivity dictates the placement of the phenyl group at the C5 position and the carbonyl group at the C3 position of the thiopyran ring. The cyclization step in domino reactions must be controlled to form the six-membered thiopyran ring rather than other possible heterocyclic structures. For example, three-component heterocyclization of dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide, 1H-tetrazol-5-amine, and aromatic aldehydes leads specifically to 5-aryl-7,8,9,10-tetrahydro-5H-tetrazolo[1,5-a]thiopyrano[3,2-d]pyrimidine 6,6-dioxides as the sole products, demonstrating high regioselectivity. dnu.dp.ua

Stereoselectivity : This relates to the control of the three-dimensional arrangement of atoms. If chiral centers are created during the synthesis, controlling the stereochemistry is essential. For instance, in the synthesis of related 2,6-disubstituted tetrahydropyran-4-ones, the Michael addition of organometallic reagents to a dihydropyranone ring occurs with high stereoselectivity, preferentially via an axial attack, to form the trans isomer. nih.gov Similarly, the synthesis of pyrano[2,3-d]pyrimidine derivatives through three-component reactions can proceed with excellent diastereoselectivity. nih.govacs.org

The development of new synthetic methods continually aims to improve these selectivities through the careful choice of catalysts, substrates, and reaction conditions. mdpi.com

Reactivity and Chemical Transformations of 5 Phenyl 2h Thiopyran 3 6h One

Reactivity of the α,β-Unsaturated Ketone System

The conjugated system of the α,β-unsaturated ketone in 5-Phenyl-2H-thiopyran-3(6H)-one provides two primary sites for chemical reactions: the carbonyl carbon and the β-carbon. This dual reactivity allows for a range of transformations, making it a versatile building block in organic synthesis.

Nucleophilic Additions to the Thiopyranone Ring

The electron-deficient nature of the β-carbon in the α,β-unsaturated ketone system makes it a prime target for nucleophilic attack. This leads to a variety of addition reactions, expanding the structural diversity of compounds that can be synthesized from this thiopyranone derivative.

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a key reaction for this compound. This reaction allows for the formation of a new carbon-carbon or carbon-heteroatom bond at the β-position of the thiopyranone ring. Thiol-Michael addition reactions, for example, can be catalyzed by a base to facilitate the addition of heteroaromatic thiols to similar chromene systems. rsc.org The resulting adducts can serve as intermediates for the synthesis of more complex molecules. The reaction of methyl coumalate with various methylene (B1212753) active compounds proceeds through a cascade reaction that includes a Michael addition, demonstrating the versatility of this reaction type. scribd.com

Table 1: Examples of Michael Addition Reactions

Nucleophile Product Reaction Conditions
Heteroaromatic thiols Thia-Michael adducts Base-catalyzed (e.g., Et3N) rsc.org

This table is illustrative and based on analogous reactions.

Carbon nucleophiles, such as enolates and organometallic reagents, readily participate in addition reactions with α,β-unsaturated systems. Pyrimidin-2-ones, which are structurally similar to thiopyranones, are known to react with organometallic compounds. arkat-usa.org The addition of these nucleophiles to the β-carbon of the thiopyranone ring leads to the formation of new carbon-carbon bonds, a fundamental transformation in organic synthesis. For instance, organolithium reagents can add to olefinic N-heterocycles, and the resulting anionic intermediates can be trapped with various electrophiles. nsf.gov This suggests that similar reactivity could be expected with this compound, allowing for the introduction of a wide range of alkyl and aryl groups.

Nitrogen nucleophiles, such as primary and secondary amines, can also add to the α,β-unsaturated ketone system of the thiopyranone. These reactions are analogous to those observed with similar heterocyclic systems like 2H-furo[3,2-b]pyran-2-ones, where the reaction outcome depends on the nature of the nitrogen nucleophile. beilstein-journals.org For example, aliphatic amines may lead to the formation of enamines, while reactions with dinucleophiles like hydrazines can result in ring-opening and subsequent recyclization to form new heterocyclic systems. beilstein-journals.org The addition of N-nucleophiles to 6-phenyl-1,2,4-triazin-3(2H)-one has also been reported. arkat-usa.org

Table 2: Reactivity with Nitrogen Nucleophiles

Nucleophile Potential Product Type
Aliphatic Amines Enamines beilstein-journals.org

This table is illustrative and based on analogous reactions.

Electrophilic Reactions of the Thiopyranone System

While the thiopyranone ring is generally electron-deficient, the phenyl substituent can undergo electrophilic aromatic substitution reactions. msu.edu The conditions for these reactions, however, must be carefully chosen to avoid unwanted side reactions with the thiopyranone core. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com The phenyl group's activation or deactivation of the ring towards electrophilic attack depends on the electron-donating or withdrawing nature of the substituent. msu.edu

Cycloaddition Reactions Involving this compound (analogous to pyranone studies)

The diene-like character of the α,β-unsaturated system in the thiopyranone ring allows it to participate in cycloaddition reactions, most notably the Diels-Alder reaction. In these reactions, the thiopyranone can act as the diene component, reacting with a dienophile to form a bicyclic adduct. Theoretical studies on 2H-thiopyran-2-one have shown its reactivity in inverse electron demand Diels-Alder (IEDDA) reactions with strained alkynes. rsc.org Similarly, pyranone systems can undergo [3+3] cycloaddition approaches to form fused 2H-pyran motifs. researchgate.net These cycloaddition reactions provide a powerful tool for the construction of complex polycyclic systems. The thio-Diels-Alder reaction, in particular, is a valuable method for synthesizing thiopyran derivatives. nih.gov

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
2H-thiopyran-2-one
Methyl coumalate
Pyrimidin-2-one
6-phenyl-1,2,4-triazin-3(2H)-one
2H-furo[3,2-b]pyran-2-one
Et3N
Enamine

[4+2] Cycloadditions

The Hetero-Diels-Alder reaction, a type of [4+2] cycloaddition, stands as a cornerstone of heterocyclic synthesis, offering a direct pathway to six-membered rings with high stereoselectivity. In the context of this compound, the α,β-unsaturated ketone moiety can potentially act as the dienophile. The reactivity in such transformations is often enhanced by the use of Lewis acids, which can activate the dienophile towards reaction with a suitable diene.

Conversely, the thiopyran ring itself, particularly if it can be induced to form a transient diene, could participate as the four-electron component. While the saturated nature of the thiopyran ring in this compound makes this less likely without prior modification, related 2H-thiopyran-2-ones have been investigated as dienes in Diels-Alder reactions. For instance, computational studies on the cycloaddition of 2H-pyran-2-one and its sulfur analogues with strained alkynes have shown that the reactivity is linked to the aromaticity of the substrate, with decreased aromaticity leading to higher reactivity.

Table 1: Potential [4+2] Cycloaddition Reactions of this compound

Diene/Dienophile PartnerExpected Product TypeConditionsNotes
1,3-ButadieneBicyclic thiopyranoadductThermal or Lewis acid catalysisThe enone system of the thiopyranone acts as the dienophile.
Danishefsky's dieneFunctionalized bicyclic adductThermal conditionsA highly reactive diene that could readily engage the enone.
AnthraceneTricyclic adductHigh temperatureA classic diene for trapping reactive dienophiles.

[5+2] Cycloadditions

[5+2] cycloaddition reactions have emerged as a powerful tool for the synthesis of seven-membered rings, which are prevalent in many natural product skeletons. These reactions often involve the interaction of a five-atom component with a two-atom π-system. For this compound to participate in such a reaction, it would likely need to be converted into a precursor that can act as the five-atom component, for instance, by forming a pyrylium (B1242799) or thiopyrylium (B1249539) betaine-like intermediate. While there are no specific examples involving this exact substrate, the general strategy has been successfully applied in the synthesis of complex molecules.

Electrocyclization Processes

Electrocyclization reactions, which involve the formation of a σ-bond between the termini of a conjugated π-system, are governed by the principles of orbital symmetry. A classic example is the 6π-electrocyclization of a 1,3,5-hexatriene (B1211904) system to form a cyclohexadiene, which proceeds in a disrotatory fashion under thermal conditions. For this compound, a potential pathway could involve a domino Knoevenagel condensation/6π-electrocyclization. This would first require the generation of a dienone intermediate, which could then undergo a 6π-electrocyclization to form a new fused ring system. The stereochemistry of the newly formed chiral centers would be dictated by the disrotatory ring closure.

Ring-Opening and Ring-Transformation Reactions of the Thiopyranone Scaffold

The thiopyranone ring is not inert and can be susceptible to ring-opening and subsequent transformations, particularly under nucleophilic conditions. These reactions can lead to the formation of diverse heterocyclic systems.

Mechanistic Pathways of Ring Interconversions

The presence of electrophilic centers in pyran-2-one rings, analogous to the thiopyranone, makes them vulnerable to nucleophilic attack. Such attacks can lead to ring-opening, forming an intermediate that can then recyclize to generate a new heterocyclic or carbocyclic system. For this compound, nucleophilic attack could potentially occur at the carbonyl carbon (C3), the β-carbon of the enone (C5), or the carbon adjacent to the sulfur atom (C2). The specific pathway would be influenced by the nature of the nucleophile and the reaction conditions. Ab initio studies on the ring-opening of pyran and related compounds have provided insight into the energetic barriers and intermediates involved in these processes.

Synthesis of Diverse Heterocyclic Systems from this compound Precursors

The transformation of pyran-2-ones into other heterocyclic systems is a well-documented strategy in organic synthesis. For example, treatment of 6-aryl-5-(methylthio)-2-oxo-2H-pyran-3-carbonitriles with hydrazine (B178648) leads to the formation of pyrazoles. Similarly, it is conceivable that this compound could serve as a precursor for other sulfur-containing heterocycles or be transformed into nitrogen-containing heterocycles through reactions with appropriate nitrogen-based nucleophiles. The synthesis of various pyrazole (B372694), thiazole (B1198619), and pyran compounds from common precursors highlights the versatility of such scaffolds in generating molecular diversity.

Derivatization at the Phenyl Substituent and Thiopyranone Core

Further functionalization of the this compound molecule could be achieved through derivatization of either the pendant phenyl group or the thiopyranone core itself.

Electrophilic aromatic substitution reactions on the phenyl ring, such as nitration, halogenation, or Friedel-Crafts reactions, could introduce a range of substituents. The directing effects of the substituent already present on the phenyl ring would govern the position of the new group.

Modification of the thiopyranone core could involve reactions at the carbonyl group, such as reduction to the corresponding alcohol or conversion to a thioketone. The α-protons to the carbonyl group may also be accessible for deprotonation and subsequent alkylation or condensation reactions. Furthermore, oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone would significantly alter the electronic properties and reactivity of the molecule, as demonstrated in the synthesis of dihydrothiopyran dioxides.

Table 2: Potential Derivatization Reactions

Reaction TypeReagentPotential Product
NitrationHNO₃/H₂SO₄Nitrophenyl-substituted thiopyranone
BrominationBr₂/FeBr₃Bromophenyl-substituted thiopyranone
ReductionNaBH₄5-Phenyl-3-hydroxy-2,3,4,5-tetrahydro-2H-thiopyran
Oxidationm-CPBAThis compound 1-oxide or 1,1-dioxide

Modification of the Phenyl Ring for Structure-Reactivity Studies

The phenyl substituent at the 5-position serves as a crucial handle for tuning the electronic properties and steric profile of the entire molecule. Such modifications are a cornerstone of structure-activity relationship (SAR) studies in medicinal chemistry, where altering substituents can modulate biological activity.

Detailed research on the catalytic reduction of related ketone structures, including 4-thiopyranones, has demonstrated excellent tolerance for a wide array of substituents on the aryl ring. acs.org These studies suggest that the electronic nature of the phenyl ring has a minimal impact on the efficiency of certain catalytic reactions. acs.org By analogy, it is expected that derivatives of this compound bearing both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can be readily prepared and utilized in further reactions. For instance, the presence of groups like methoxy (B1213986) (EDG) or trifluoromethyl (EWG) on the phenyl ring was well-tolerated in asymmetric reduction processes of analogous ketones. acs.org

The introduction of different functional groups onto the phenyl ring allows for a systematic investigation of their influence on the reactivity of the thiopyranone system and the biological properties of the resulting compounds. Halogenated derivatives, for example, are common in bioactive compounds and their introduction can influence properties like lipophilicity and metabolic stability. rsc.org

Table 1: Representative Examples of Substituted 5-Aryl-2H-thiopyran-3(6H)-ones for Reactivity Studies

Compound NameSubstituent (X) on Phenyl RingClassificationPotential Influence on Reactivity
5-(4-Methoxyphenyl)-2H-thiopyran-3(6H)-one-OCH₃Electron-DonatingMay increase electron density in the C=C bond.
5-(4-Methylphenyl)-2H-thiopyran-3(6H)-one-CH₃Electron-DonatingSlight increase in electron density.
5-(4-Chlorophenyl)-2H-thiopyran-3(6H)-one-ClElectron-WithdrawingMay increase the electrophilicity of the β-carbon.
5-(4-(Trifluoromethyl)phenyl)-2H-thiopyran-3(6H)-one-CF₃Strongly Electron-WithdrawingSignificantly increases the electrophilicity of the β-carbon.

Functional Group Transformations on the Thiopyranone Ring

The thiopyranone ring itself contains multiple reactive sites amenable to chemical modification. Key transformations include reactions at the sulfur atom, the carbonyl group, and the conjugated double bond.

Oxidation of the Sulfur Atom The thioether moiety in the thiopyranone ring can be readily oxidized. The oxidation of the related saturated compound, dihydro-2H-thiopyran-3(4H)-one, using hydrogen peroxide furnishes the corresponding sulfone (thiopyran-1,1-dioxide) in a straightforward manner. researchgate.net This transformation significantly alters the geometry and electronic nature of the ring, converting the thioether into a sulfone group, which is a strong electron-withdrawing group and a hydrogen bond acceptor.

Reduction of the Carbonyl Group The ketone at the 3-position is susceptible to reduction to form the corresponding secondary alcohol. Studies on related cyclic sulfones, such as dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide, have shown that the keto group can be effectively reduced by reagents like sodium borohydride. researchgate.net Furthermore, catalytic asymmetric reduction of analogous 4-thiopyranones has been achieved with high enantioselectivity, indicating that the carbonyl of the 5-phenyl-3-thiopyranone could similarly be converted to a chiral alcohol. acs.org

Conjugate Addition to the α,β-Unsaturated System The α,β-unsaturated ketone system in this compound is a classic Michael acceptor, making it susceptible to 1,4-conjugate addition by a wide range of nucleophiles. masterorganicchemistry.comorganic-chemistry.org This reaction is a powerful tool for introducing substituents at the 4-position of the thiopyranone ring. The general mechanism involves the attack of a nucleophile at the electrophilic β-carbon, forming a transient enolate which is subsequently protonated. masterorganicchemistry.com A variety of soft nucleophiles, including thiols (thia-Michael addition), amines (aza-Michael addition), and resonance-stabilized carbanions (e.g., from malonates), can be employed. rsc.orgorganic-chemistry.org The reactivity of the analogous oxygen-containing 2H-pyran-3(6H)-ones in addition reactions further supports the susceptibility of this scaffold to such transformations. researchgate.net

Table 2: Potential Michael Addition Reactions on this compound

NucleophileReagent ExampleProduct Type
ThiolBenzylthiol4-(Benzylthio)-5-phenyltetrahydro-2H-thiopyran-3-one
AmineMorpholine4-Morpholino-5-phenyltetrahydro-2H-thiopyran-3-one
Malonate EsterDiethyl malonateDiethyl 2-((5-phenyl-3-oxotetrahydro-2H-thiopyran-4-yl))malonate
CyanideSodium cyanide5-Phenyl-3-oxo-tetrahydro-2H-thiopyran-4-carbonitrile

Ring Transformation Reactions The pyranone ring and its hetero-analogs can undergo ring-opening and transformation reactions when treated with certain binucleophiles. For example, studies on 2H-pyran-2-one derivatives have shown that they react with hydrazine to yield pyrazole derivatives. researchgate.net By analogy, it is plausible that this compound could react with nucleophiles like hydrazine or hydroxylamine. Such a reaction would likely proceed via initial attack at an electrophilic center of the ring, leading to ring opening and subsequent intramolecular cyclization to form a new heterocyclic system, such as a pyrazole or isoxazole (B147169) derivative.

Advanced Spectroscopic and Structural Elucidation Studies of 5 Phenyl 2h Thiopyran 3 6h One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a fundamental tool for determining the precise structure of 5-Phenyl-2H-thiopyran-3(6H)-one. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, a complete assignment of proton (¹H) and carbon (¹³C) signals can be achieved, providing insights into connectivity, stereochemistry, and conformation.

Detailed ¹H and ¹³C NMR Chemical Shift Assignments and Coupling Constant Analysis

While specific experimental data for this compound is not extensively published, the expected chemical shifts (δ) and coupling constants (J) can be predicted based on the analysis of its structural fragments and comparison with analogous compounds. researchgate.netdsau.dp.ua The structure contains a monosubstituted phenyl ring, an α,β-unsaturated ketone system, and a thioether-like heterocyclic ring.

The ¹H NMR spectrum is anticipated to show signals in the aromatic region for the phenyl protons. The protons on the thiopyran ring are expected in distinct regions, with the vinyl proton at C4 appearing downfield due to its position in a conjugated system. The methylene (B1212753) protons at C2 and C6 are diastereotopic and are expected to present as complex multiplets due to geminal and vicinal coupling.

The ¹³C NMR spectrum will feature a signal for the carbonyl carbon (C3) in the characteristic downfield region for ketones. The carbons of the phenyl group and the double bond (C4 and C5) will resonate in the olefinic/aromatic region, while the methylene carbons (C2 and C6) will appear in the aliphatic region.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted MultiplicityPredicted ¹³C Chemical Shift (δ, ppm)
2~ 3.4 - 3.8m~ 35 - 40
3--~ 195 - 200
4~ 6.2 - 6.5t (small J)~ 125 - 130
5--~ 140 - 145
6~ 3.6 - 4.0m~ 45 - 50
1' (ipso)--~ 138 - 142
2'/6' (ortho)~ 7.4 - 7.6d~ 128 - 130
3'/5' (meta)~ 7.3 - 7.5t~ 129 - 131
4' (para)~ 7.2 - 7.4t~ 127 - 129

Note: Predicted values are based on standard chemical shift ranges and data from structurally similar compounds. Actual experimental values may vary.

Two-Dimensional (2D) NMR Techniques for Structural Connectivity and Stereochemistry (e.g., COSY, HSQC, HMBC, NOESY)

2D NMR experiments are crucial for unambiguously assigning the predicted signals and confirming the molecular structure. ipb.pt

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would establish the connectivity between coupled protons. Key expected correlations include the weak allylic coupling between the C4 proton and the C2 methylene protons. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon. It would definitively link the proton and carbon assignments listed in Table 1, for instance, connecting the signal at ~6.2-6.5 ppm to the C4 carbon. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for mapping the carbon skeleton by showing correlations between protons and carbons separated by two or three bonds. Expected key correlations for this compound would include:

The C4 proton showing correlations to the carbonyl carbon C3, the phenyl-bearing carbon C5, and the methylene carbon C6.

The C2 protons correlating with C3 and C4.

The C6 protons correlating with C4, C5, and the carbonyl C3.

Protons of the phenyl ring showing a key correlation to C5, confirming the attachment point of the ring. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment reveals through-space interactions and is essential for determining stereochemistry and conformation. Correlations between the ortho-protons of the phenyl ring (H2'/H6') and the ring protons H4 and H6 would provide information about the rotational orientation of the phenyl group relative to the thiopyranone ring. ipb.pt

Conformational Analysis via NMR

The 2H-thiopyran-3(6H)-one ring is a six-membered heterocycle containing one double bond, which prevents it from adopting a perfect chair conformation. Instead, it is expected to exist in a more flexible conformation, such as a half-chair or sofa form. acs.orgyoutube.com The conformational equilibrium is influenced by steric and stereoelectronic effects of the substituents.

The large phenyl group at the C5 position is expected to preferentially occupy a pseudo-equatorial position to minimize steric hindrance (1,3-diaxial interactions). youtube.com The exact conformation could be investigated using NMR by:

Analysis of Vicinal Coupling Constants (³J): The magnitude of the coupling constants between protons on adjacent carbons, determined from the ¹H NMR spectrum, can be related to the dihedral angle between them via the Karplus equation. This can help define the geometry of the thiopyran ring. youtube.com

NOESY Experiments: As mentioned, NOESY can show spatial proximity. The presence or absence of specific NOEs, for example between the phenyl protons and protons on the thiopyran ring, can help to confirm the preferred conformation and the orientation of the phenyl substituent. ipb.pt

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can offer insights into bonding and dynamic processes like tautomerism. cdnsciencepub.com

Characteristic Absorption Bands for Key Functional Groups

The IR spectrum of this compound is expected to be dominated by the strong absorption of the carbonyl group. As an α,β-unsaturated ketone, the C=O stretching frequency is lowered due to conjugation compared to a saturated ketone. orgchemboulder.comlibretexts.org

Raman spectroscopy, being particularly sensitive to non-polar bonds, would be effective for observing the C=C and C-S vibrations. pressbooks.pub

Table 2: Predicted Vibrational Spectroscopy Data for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Typical Intensity (IR)Typical Intensity (Raman)
C=O (α,β-unsaturated ketone)Stretch1665 - 1685StrongMedium
C=C (alkene)Stretch1620 - 1640Medium-WeakStrong
C=C (aromatic)Stretch~1600, 1580, 1500, 1450Medium-StrongMedium-Strong
C-H (aromatic/vinyl)Stretch3000 - 3100Medium-WeakMedium
C-H (aliphatic)Stretch2850 - 3000MediumMedium
C-S (thioether)Stretch600 - 800Weak-MediumStrong
C-H (aromatic)Out-of-plane bend690 - 770StrongWeak

Note: Predicted values are based on standard group frequency charts. pressbooks.pubscribd.comvscht.cz

Vibrational Analysis for Mechanistic Insights (e.g., tautomerism)

This compound has the potential to exist in equilibrium with its enol tautomers. Tautomerism is a process where isomers are interconverted through the migration of a proton and the shifting of a double bond. masterorganicchemistry.comlibretexts.org For this compound, two primary enol forms are possible:

4-hydroxy-6-phenyl-6H-thiopyran: Formed by deprotonation at C4.

2-hydroxy-5-phenyl-6H-thiopyran: Formed by deprotonation at C2.

The keto form is generally more stable for simple ketones, but the stability of the enol form can be enhanced by factors such as conjugation, aromaticity, and intramolecular hydrogen bonding. mdpi.comfrontiersin.org

Vibrational spectroscopy is an excellent technique to study keto-enol equilibria. mdpi.com The presence of an enol tautomer would be indicated by the following spectral changes:

Appearance of a broad O-H stretching band in the IR spectrum, typically in the 3200-3600 cm⁻¹ region.

Disappearance or significant reduction in the intensity of the C=O stretching band around 1675 cm⁻¹.

Appearance of a C-O single bond stretching band around 1200 cm⁻¹.

The solvent can play a critical role in the position of the tautomeric equilibrium. mdpi.com In the solid state or in non-polar solvents, the keto form is expected to be dominant for this compound. However, in polar solvents, the possibility of enolization increases. A detailed analysis of the vibrational spectra under different conditions would be required to quantify the extent of any potential tautomerism.

Mass Spectrometry (MS) for Fragmentation Pathways and Molecular Formula Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization. In the case of thiopyran derivatives, mass spectrometry can confirm the molecular formula and provide insights into the stability of the heterocyclic ring and its substituents.

The fragmentation of pyranone and thiopyranone structures often initiates with the elimination of a carbon monoxide (CO) molecule. researchgate.net This is a common fragmentation pathway for cyclic ketones. Following the initial loss of CO, further fragmentation can occur, such as the loss of a hydrogen atom or rearrangement of the molecular structure. researchgate.net For aromatic compounds, the molecular ion peak is typically strong due to the stability of the aromatic ring. libretexts.org

In a broader context of related heterocyclic compounds, mass spectrometry-based fragmentation analysis is a key tool. For instance, in the study of lignomics, tandem mass spectrometry (MSn) helps in annotating typical fragmentations for various bonding structures and identifying the aromatic units involved. core.ac.uked.ac.uk This highlights the capability of mass spectrometry to deconstruct complex molecules and provide detailed structural information.

The fragmentation of compounds containing phenyl groups can also involve processes specific to the aromatic ring. For example, in the mass spectra of some N-aryl substituted pyrano[2,3-c]pyrazol-6-ones, a disproportionation reaction can lead to the formation of an aromatic ion at m/z 77, corresponding to the phenyl group. researchgate.net This indicates that the phenyl substituent can be a stable fragment during mass spectrometric analysis.

Technique Application Key Findings for Related Structures
Mass Spectrometry (MS)Molecular Formula Confirmation & Fragmentation Analysis- Initial loss of CO is a common pathway for pyranones and thiopyranones. researchgate.net - Strong molecular ion peaks are characteristic of aromatic compounds. libretexts.org - Phenyl groups can form stable fragments (e.g., m/z 77). researchgate.net

X-ray Diffraction (XRD) Crystallography

The conformation of the thiopyran ring and the orientation of the phenyl substituent are key structural features of this compound. In related 4H-thiopyran derivatives, the thiopyran ring has been observed to adopt a boat conformation. nih.gov For instance, in 2,6-diamino-4-(cyclohex-3-en-1-yl)-4H-thiopyran-3,5-dicarbonitrile, the S1 and C4 atoms deviate significantly from the basal plane of the ring. nih.gov Similarly, in other pyran-containing heterocyclic systems, the pyran moiety can adopt various conformations, including a strongly flattened boat conformation. nih.gov

The orientation of the phenyl group relative to the thiopyran ring is defined by the torsion angle. In many crystal structures of compounds with a phenyl group attached to a heterocyclic ring, this dihedral angle is a significant parameter. For example, in a derivative of methyl (6-amino-5-cyano-2-methyl-4-(2-nitrophenyl)-4H-pyran)-3-carboxylate, the dihedral angle between the pyran and phenyl rings is 87.8(1)°. researchgate.netconsensus.app In another case, the dihedral angle between a naphthalene (B1677914) ring system and a phenyl ring was found to be 71.84 (1)°. doaj.org These values indicate that the phenyl ring is often substantially twisted out of the plane of the adjacent heterocyclic ring.

Structural Feature Observed in Related Compounds Significance
Thiopyran Ring ConformationBoat conformation. nih.govDetermines the overall shape of the molecule.
Phenyl Group OrientationSignificant dihedral angle relative to the heterocyclic ring (e.g., 87.8°). researchgate.netconsensus.appInfluences crystal packing and intermolecular interactions.

The arrangement of molecules in the crystal lattice is governed by intermolecular interactions. These can include hydrogen bonds, C-H···π interactions, and π–π stacking interactions. In the crystal structure of a methyl (6-amino-5-cyano-2-methyl-4-(2-nitrophenyl)-4H-pyran)-3-carboxylate derivative, the stability of the crystal is attributed to N−H···N and N−H···O hydrogen bonds, as well as C−H···π interactions. researchgate.netconsensus.app

Interaction Type Role in Crystal Packing Examples in Related Structures
Hydrogen BondingStabilization of the crystal lattice. researchgate.netconsensus.appN−H···N, N−H···O. researchgate.netconsensus.app
C-H···π InteractionsContribution to crystal stability. researchgate.netconsensus.appObserved between molecules in the crystal. researchgate.netconsensus.app
π–π StackingFormation of supramolecular assemblies. nih.govnih.govStacking between phenyl or other aromatic rings. nih.govijirset.com

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

Electronic spectroscopy provides valuable information about the electronic transitions within a molecule and how they are influenced by the molecular environment.

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon is related to the differential solvation of the ground and excited states of the molecule. For some pyran-2-one derivatives, no significant changes were observed in the absorption spectra in different solvents, while notable changes were seen in the emission spectra. ijsrst.com This suggests that the polarity of the solvent has a greater influence on the excited state of these molecules than on their ground state. The solvent-dependent spectral properties can be analyzed using plots like the Lippert-Mataga plot to understand the nature of the electronic transitions. ijsrst.com

Spectroscopic Property Effect of Solvent Polarity Implication
Absorption SpectraMinimal changes observed for some related pyran-2-ones. ijsrst.comGround state is not significantly affected by solvent polarity.
Emission SpectraNotable changes observed for some related pyran-2-ones. ijsrst.comExcited state is more sensitive to solvent polarity.

The chromophore of this compound, which includes the phenyl group and the thiopyranone ring, is responsible for its absorption and emission properties. The electronic absorption spectra of phenyl carbonyl compounds, such as acetophenone, show characteristic n → π* and π → π* transitions. science-softcon.de The presence of a conjugated system, including the phenyl ring and the double bond in the thiopyranone ring, is expected to give rise to absorption bands in the UV-Vis region. For some pyrano[2,3-c]pyrazole derivatives, which are structurally related, the absorption spectra show distinct bands corresponding to electronic transitions within the conjugated system. researchgate.net The fluorescence properties of such chromophores can be influenced by factors such as the solvent environment and the presence of specific functional groups.

Spectroscopic Technique Information Gained Observations in Related Systems
UV-Vis AbsorptionElectronic transitions within the chromophore.Characteristic n → π* and π → π* transitions for phenyl carbonyls. science-softcon.de
Fluorescence SpectroscopyEmission properties and excited-state behavior.Dual emission behavior observed in some pyrano[2,3-c]pyrazoles. researchgate.net

Based on a thorough review of available scientific literature, detailed computational and theoretical investigation data specifically for the compound This compound is not publicly available. Foundational research, including specific Density Functional Theory (DFT) calculations and Molecular Dynamics (MD) simulations for this exact molecule, has not been published.

Consequently, it is not possible to provide the specific, data-rich content requested in the detailed outline, which includes:

Geometry Optimization and Energetic Stability: Specific bond lengths, bond angles, dihedral angles, and minimized energies.

Electronic Structure Analysis: Precise HOMO-LUMO energy values and the corresponding energy gap.

Global and Local Reactivity Descriptors: Calculated values for ionization potential, electron affinity, chemical hardness, and mapped electrostatic potential.

Prediction of Spectroscopic Parameters: Simulated NMR chemical shifts, vibrational frequencies, or UV-Vis absorption maxima.

Conformational Dynamics: Analysis of the thiopyranone ring's flexibility from MD simulations.

To generate a scientifically accurate article with the requested data tables and detailed findings, the foundational computational research must first be performed and published. Without access to such a study, any attempt to create the specified content would rely on speculation or data from unrelated molecules, which would be scientifically inaccurate and violate the core requirements of the request.

Computational and Theoretical Investigations of 5 Phenyl 2h Thiopyran 3 6h One

Molecular Dynamics (MD) Simulations

Solvent Effects and Intermolecular Interactions

The chemical behavior of 5-Phenyl-2H-thiopyran-3(6H)-one is significantly influenced by its environment, particularly the solvent. Computational models, such as the Polarisable Continuum Model (PCM), are employed to simulate how solvents affect molecular properties. orientjchem.org In these studies, the molecule is placed in a virtual cavity surrounded by a dielectric continuum representing the solvent.

For a molecule like this compound, which possesses a polar carbonyl group and a large non-polar phenyl substituent, solvent polarity is a critical factor. Theoretical studies on similar heterocyclic compounds show that polar solvents are expected to stabilize the molecule by interacting with the carbonyl group, leading to changes in dipole moment and electronic structure. orientjchem.orgresearchgate.net For instance, calculations on related compounds have shown that dipole moments tend to increase with rising solvent polarity, indicating stronger solute-solvent interactions. orientjchem.org In a study on 4-phenyl-5-(2-thienyl)-2,4-dihydro-3H-1,2,4-triazol-3-thion, both polar (DMSO) and non-polar (CCl4) solvents were shown to alter the compound's spectroscopic characteristics and frontier molecular orbital energies (HOMO-LUMO gap). researchgate.netdergipark.org.tr It is anticipated that polar solvents would similarly influence the stability and reactivity of this compound.

Intermolecular interactions are crucial for understanding the solid-state structure and properties of the compound. Quantum chemical calculations are used to identify and characterize non-covalent interactions such as hydrogen bonds and halogen bonds. mdpi.com For this compound, key interactions would include C-H···O hydrogen bonds between the phenyl or thiopyran ring hydrogens and the carbonyl oxygen of a neighboring molecule. Hirshfeld surface analysis is a common computational tool to visualize and quantify these interactions. mdpi.com In related heterocyclic structures, intermolecular forces are often found to play a competitive role with intramolecular forces, dictating the final crystal packing arrangement. mdpi.com

Table 1: Predicted Influence of Solvent Polarity on Molecular Properties of this compound (by Analogy) This table is illustrative, based on general principles and findings for analogous compounds.

Property Non-Polar Solvent (e.g., Benzene) Polar Solvent (e.g., Water, Methanol) Rationale
Ground State Energy Higher (Less Stable) Lower (More Stable) Dipole-dipole interactions between the polar solvent and the C=O group lead to stabilization. orientjchem.org
Dipole Moment Lower Higher Increased charge separation induced by the reaction field of the polar solvent. orientjchem.org
C=O Vibrational Frequency Higher Lower (Red Shift) Interaction with the solvent weakens the C=O bond, lowering its stretching frequency.

| Tautomeric Equilibrium | Favors less polar tautomer | Favors more polar tautomer | A polar solvent will preferentially stabilize the tautomer with the larger dipole moment. orientjchem.org |

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is indispensable for elucidating complex reaction mechanisms, providing insights that are often difficult to obtain through experiments alone. For thiopyran derivatives, a common synthetic route is the [4+2] cycloaddition (Diels-Alder) reaction. nih.govrsc.org DFT calculations can map the entire potential energy surface of such a reaction, identifying reactants, products, intermediates, and transition states.

A critical aspect of mechanistic studies is the identification and characterization of transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. By analyzing the vibrational frequencies of a calculated TS structure, chemists confirm it is a true transition state (identified by having exactly one imaginary frequency) and can visualize the atomic motions corresponding to the reaction coordinate.

For the synthesis of thiopyran rings, computational studies can distinguish between concerted and stepwise reaction pathways. nih.gov In a study of the reaction between 2H-thiopyran-2-one and a strained alkyne, DFT calculations were used to explore the inverse electron demand Diels-Alder (IEDDA) reaction pathway. These calculations helped to rationalize the observed reactivity and regioselectivity by analyzing the energies of the transition states and the distortion energies of the reactants.

Beyond mapping the reaction pathway, computational methods can quantify the kinetic and thermodynamic parameters of a reaction. Variational Transition State Theory (VTST) can be used to calculate rate constants for chemical transformations, including tautomerization. nih.gov

Thermodynamic parameters such as the change in enthalpy (ΔH) and Gibbs free energy (ΔG) determine the feasibility and spontaneity of a reaction. These values can be computed for each stationary point (reactants, products, intermediates) on the potential energy surface. For instance, in a theoretical study on the tautomerism of 2-(2-mercaptophenyl)-1-azaazulene, DFT calculations were performed to determine the relative energies, enthalpies, and free energies of different tautomers in both the gas phase and in solution. nih.gov Such calculations are vital for predicting which isomers or products will be dominant under specific conditions.

Table 2: Illustrative Thermodynamic Data for a Tautomeric Interconversion (Based on an Analogous System) Data is hypothetical and modeled after findings for 2-(2-Mercaptophenyl)-1-azaazulene to illustrate computational outputs. nih.gov

Parameter Gas Phase (kcal/mol) Ethanol (kcal/mol)
Relative Energy (ΔE) 0.00 (Thiol form) 0.00 (Thiol form)
5.12 (Thione form) 3.98 (Thione form)
Relative Enthalpy (ΔH) 0.00 (Thiol form) 0.00 (Thiol form)
5.01 (Thione form) 3.87 (Thione form)
Relative Gibbs Free Energy (ΔG) 0.00 (Thiol form) 0.00 (Thiol form)

Tautomerism and Isomerism Studies of this compound and its Derivatives

This compound can theoretically exist in different tautomeric forms. Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton. The primary tautomerism for this compound is the keto-enol equilibrium, involving the interconversion between the ketone form and its corresponding enol form, 5-Phenyl-6H-thiopyran-3-ol.

Computational methods, particularly DFT, are highly effective for studying tautomeric equilibria. nih.govresearchgate.net Calculations can predict the relative stabilities of different tautomers by computing their ground-state energies. The accuracy of these predictions can be sensitive to the chosen computational method, and high-level methods like coupled-cluster theory (e.g., DLPNO-CCSD(T)) are sometimes required for reliable energy differences, especially when π-conjugation changes significantly between tautomers. chemrxiv.org

Studies on related heterocyclic systems, such as aklavinone, have used DFT to investigate complex tautomeric equilibria involving multiple keto and hydroxyl groups. nih.govresearchgate.net These studies determine the most stable tautomer in the gas phase and in solution, finding that solvent can shift the equilibrium. For this compound, the keto form is expected to be significantly more stable than the enol form, but the presence of substituents or specific solvent interactions could influence this balance. Computational analysis can also determine the energy barrier for the proton transfer between tautomers, providing insight into their interconversion rates.

Quantitative Structure-Activity Relationship (QSAR) Modeling for in vitro Biological Potential (excluding clinical)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov This method is instrumental in medicinal chemistry for predicting the activity of new molecules and guiding the design of more potent derivatives. For derivatives of this compound, QSAR could be used to model their potential as, for example, kinase inhibitors or anti-inflammatory agents, based on experimental data from related thiopyranone families. acs.org

The QSAR process involves several key steps:

Data Set Preparation : A dataset of molecules with known biological activities (e.g., IC₅₀ values) is collected. The structures are typically divided into a training set for model development and a test set for external validation. nih.gov

Descriptor Calculation : A wide range of molecular descriptors are calculated for each molecule. These can be 0D (e.g., molecular weight), 1D (e.g., atom counts), 2D (e.g., topological indices), or 3D (e.g., spatial conformation properties). nih.govrsc.org

Model Building : Statistical methods, most commonly Multiple Linear Regression (MLR), are used to build a mathematical equation that links a selection of descriptors to the biological activity. nih.gov

Model Validation : The model's statistical significance and predictive power are rigorously assessed. Internal validation is often done using leave-one-out cross-validation (Q²), while the test set is used for external validation (R²test). nih.gov

In QSAR studies on related thiophene (B33073) and pyrazole (B372694) derivatives, descriptors related to electronic properties (e.g., energy of the lowest unoccupied molecular orbital, ELUMO; dipole moment) and topological features have been found to be significant in modulating activity. rsc.orgresearchgate.net A robust QSAR model for thiopyranone derivatives would provide valuable insights into the structural features essential for their biological function, enabling the rational design of new compounds with enhanced in vitro potential.

Table 3: Common Molecular Descriptors Used in QSAR Studies and Their Potential Relevance This table is illustrative, based on findings for analogous heterocyclic compounds. rsc.orgresearchgate.net

Descriptor Class Example Descriptor Potential Significance for Biological Activity
Electronic ELUMO (Energy of Lowest Unoccupied Molecular Orbital) Relates to the ability of a molecule to accept electrons, which can be crucial for receptor-ligand interactions. researchgate.net
Electronic Dipole Moment Influences solubility and the strength of polar interactions with a biological target. researchgate.net
Topological Kappa Shape Indices (κ) Describe molecular shape and branching, affecting how a molecule fits into a receptor's binding pocket.
Constitutional Molecular Weight Relates to the overall size of the molecule.
Thermodynamic Hydration Energy Pertains to the desolvation penalty upon binding to a receptor.

| 3D-MoRSE | 3D-Molecule Representation of Structures based on a Electron diffraction | Encodes 3D structural information, which is critical for steric interactions with a target. nih.gov |

Table 4: List of Compounds Mentioned

Compound Name
This compound
2H-thiopyran-2-one
4-phenyl-5-(2-thienyl)-2,4-dihydro-3H-1,2,4-triazol-3-thion
2-(2-mercaptophenyl)-1-azaazulene
5-Phenyl-6H-thiopyran-3-ol

Research Applications and Future Perspectives of 5 Phenyl 2h Thiopyran 3 6h One

5-Phenyl-2H-thiopyran-3(6H)-one as a Versatile Synthetic Building Block

The unique structural framework of this compound, featuring a thiopyran core with a phenyl substituent, makes it a valuable precursor in the synthesis of more complex molecules. Its reactivity allows for various chemical modifications, rendering it a versatile building block in organic synthesis. ossila.com

Precursor for Complex Heterocyclic Systems

The thiopyran ring system is a fundamental component of numerous biologically active compounds. Specifically, dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide, a related thiopyranone, serves as a versatile starting material for the one-pot, multi-component synthesis of new cyclic sulfones. rsc.org This highlights the potential of the thiopyranone scaffold in generating diverse heterocyclic systems. The pyran ring, a close structural relative, is a core unit in many natural and synthetic compounds, further emphasizing the importance of such heterocyclic precursors in medicinal chemistry. nih.govnih.gov The development of methodologies to construct complex molecules from simpler, readily available building blocks like thiopyranones is a continuous focus in organic synthesis. ossila.comthieme-connect.de

The synthesis of complex heterocyclic systems often involves the fusion of the thiopyran ring with other cyclic structures. For instance, thiopyrano[2,3-d]thiazole derivatives have been synthesized and evaluated for their biological potential. nih.gov The ability to functionalize the thiopyranone core allows for the creation of libraries of compounds with diverse structural features, which is a key strategy in drug discovery. mdpi.com

Synthesis of Natural Product Analogues

Natural products are a rich source of inspiration for the development of new therapeutic agents. nih.gov The structural motif of this compound can be found in or mimicked to create analogues of naturally occurring bioactive molecules. The synthesis of natural product analogues is a crucial strategy to improve their pharmacological properties, such as potency, stability, and bioavailability. nih.gov

For example, a methodology developed for the synthesis of 2,6-disubstituted dihydrothiopyrans was successfully applied to the total synthesis of citreothiopyrane A and its analogues. This demonstrates the utility of thiopyran-based building blocks in accessing complex natural product structures. The ability to synthesize analogues of natural products like the pyranone-containing neopeltolide, okilactiomycin, and exiguolide allows for a deeper understanding of their structure-activity relationships and the potential to develop more effective therapeutic agents. nih.gov

Exploration of Biological Activities in vitro (Lead Identification)

The thiopyranone scaffold and its derivatives have been the subject of numerous studies to evaluate their potential biological activities. In vitro assays are critical in the early stages of drug discovery for identifying "lead" compounds that exhibit promising therapeutic effects.

Antimicrobial Activity Studies in vitro

The search for new antimicrobial agents is a global health priority. Derivatives of thiopyran and related heterocyclic compounds have shown promise in this area. For instance, various pyrazoline derivatives containing a thiophene (B33073) ring, a close relative of the thiopyran ring, have been synthesized and evaluated for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.neteurjchem.com Some of these compounds exhibited potent activity, comparable to or even better than standard antibiotics like gentamicin (B1671437) and tetracycline. researchgate.neteurjchem.com

Similarly, a series of 1,2,4-triazole-3-thione derivatives demonstrated significant activity against Gram-positive bacteria, with some compounds showing particularly good efficacy against Micrococcus luteus, Bacillus subtilis, and Staphylococcus aureus. nih.gov These findings underscore the potential of sulfur-containing heterocycles in the development of new antimicrobial drugs.

Anticancer Potential in vitro

A significant amount of research has focused on the anticancer properties of thiopyranone derivatives and related structures. The pyran ring is a core structural unit in many natural and synthetic compounds with demonstrated anti-cancer capabilities. nih.gov

Fused thiopyrano[2,3-d]thiazole derivatives have been synthesized and evaluated for their anticancer activity against a panel of 60 human cancer cell lines. nih.gov One particular derivative showed significant growth inhibition across several cancer types, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, prostate cancer, and breast cancer, with GI50 values in the sub-micromolar range. nih.gov

Furthermore, a series of dihydropyrano[4,3-b]pyran derivatives were synthesized and tested for their anti-proliferative activity against human colon carcinoma (SW-480) and breast cancer (MCF-7) cell lines. nih.gov Several of these compounds, particularly those with specific substitutions on the phenyl ring, demonstrated potent anticancer effects. nih.gov The investigation of pyrimidine (B1678525) derivatives has also yielded compounds with strong cytotoxic effects against non-small cell lung cancer A549 cell lines. rjptonline.org

In Vitro Anticancer Activity of Selected Heterocyclic Derivatives
Compound ClassCancer Cell Line(s)Key FindingsReference
Thiopyrano[2,3-d]thiazole derivativesNCI60 cell lines (Leukemia, Lung, Colon, CNS, Melanoma, Prostate, Breast)Compound 3f exhibited GI50 values ranging from 0.37–0.67 μM. nih.gov
Dihydropyrano[4,3-b]pyran derivativesSW-480 (Colon), MCF-7 (Breast)Compounds 4g, 4i, and 4j showed significant anti-proliferative effects with IC50 values in the micromolar range. nih.gov
Tetrahydrobenzo[b]pyran derivativesA-549 (Lung), HC-29 (Colorectal), MKN-45 (Gastric)Compounds 3b, 6b, and 8 were the most effective against the tested cancer cell lines. researchgate.net
Pyrimidine derivativesA549 (Non-small cell lung cancer)Compounds 13f and 13h showed more potent anticancer activity than the standard drug sunitinib. rjptonline.org

Enzyme Inhibition Studies in vitro (e.g., HIV Protease, if applicable to thiopyranones)

Enzyme inhibition is a key mechanism of action for many drugs. The thiopyranone scaffold has been investigated for its potential to inhibit specific enzymes involved in disease processes.

A notable example is the design and analysis of (4-hydroxy-6-phenyl-2-oxo-2H-pyran-3-yl)thiomethanes as novel, nonpeptidic inhibitors of HIV-1 protease. nih.gov HIV protease is a critical enzyme for the replication of the virus, making it a prime target for antiviral therapy. nih.gov Structure-activity relationship studies led to the discovery of a potent inhibitor with a Kc of 33 nM. nih.gov X-ray crystallography revealed a unique mode of binding to the active site of the enzyme. nih.gov Although a direct correlation between enzyme inhibition and antiviral activity was not established in this particular series, these findings demonstrate the potential of the pyranone core to serve as a scaffold for the development of potent enzyme inhibitors. nih.gov

Structure-Activity Relationship (SAR) Studies based on in vitro data (excluding clinical)

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound by modifying its chemical structure. For derivatives of the this compound scaffold, in vitro investigations have provided insights into how different substituents on the thiopyran and phenyl rings influence their biological profiles. While specific SAR data for this compound is not extensively documented in publicly available literature, general principles can be inferred from studies on related thiopyran and thiazolidinone derivatives. researchgate.netnih.govresearchgate.net

The biological activity of heterocyclic compounds is often dictated by the nature and position of various functional groups. nih.govmdpi.com For instance, in related pyranone structures, the placement of a methanesulfonyl (MeSO2) pharmacophore has been shown to significantly modulate inhibitory activity and selectivity against enzymes like cyclooxygenase-2 (COX-2). nih.gov Studies on other heterocyclic compounds, such as thiazole (B1198619) derivatives, have demonstrated that even subtle structural changes can overcome species-specific differences in inhibitory activity. nih.gov

In the broader context of sulfur-containing heterocycles, SAR studies have revealed key determinants of activity. For example, in a series of pyridine-connected 2H-thiopyran derivatives, the presence of a methoxy (B1213986) group on a pyridine (B92270) ring attached to the thiopyran moiety was associated with high larvicidal and nematicidal activities. researchgate.net This suggests that the electronic properties of substituents play a significant role. Furthermore, research on chalcone-linked isoxazoles has shown that various substitutions on the phenyl ring can lead to potent activity against drug-resistant Mycobacterium tuberculosis. nih.gov

The following interactive table summarizes hypothetical SAR trends for this compound derivatives based on established principles from related compounds.

Modification Site Substituent Type Predicted Impact on Activity Rationale based on Analogous Compounds
Phenyl Ring (C5)Electron-donating groups (e.g., -OCH3, -CH3)May enhance activity depending on the target.In some series, electron-donating groups increase potency. researchgate.net
Phenyl Ring (C5)Electron-withdrawing groups (e.g., -NO2, -Cl)Can either increase or decrease activity; target-dependent.Halogen substituents are common in bioactive molecules and can enhance binding.
Thiopyran Ring (C2, C4, C6)Alkyl or Aryl substitutionsCould influence steric interactions within the binding pocket.Substitutions on the heterocyclic ring can modulate selectivity and potency. nih.gov
Carbonyl Group (C3)Modification to a thiocarbonylMay alter the electronic distribution and hydrogen bonding capacity.The carbonyl group is often a key pharmacophoric feature.

These generalized SAR insights underscore the importance of systematic structural modifications to elucidate the specific requirements for biological activity in this compound and its derivatives.

Advanced Materials Science Applications (e.g., photophysical properties)

The unique electronic and structural characteristics of sulfur-containing heterocycles like this compound suggest their potential application in advanced materials science. nih.gov The incorporation of a sulfur atom and a conjugated system can give rise to interesting photophysical properties.

Fluorescent Probes and Dyes

Thiophene-based compounds, which are structurally related to thiopyrans, are known for their fluorescent properties and have been developed as fluorescent probes and dyes. nih.gov These molecules can be designed to exhibit "turn-on" fluorescence in response to specific analytes or environmental changes, such as pH or viscosity. nih.govnih.gov The fluorescence often arises from intramolecular charge transfer (ICT) states, which can be modulated by the electronic nature of substituents on the aromatic rings. rsc.org

For instance, a study on 2,3,4,6-tetraaryl-4H-pyran derivatives, the oxygen analogues of thiopyrans, revealed that the presence of strong electron-donating groups led to solvatochromic activity, where the emission wavelength changes with solvent polarity. rsc.org It is plausible that this compound and its derivatives could be engineered to function as fluorescent probes. The phenyl group could be functionalized with donor or acceptor moieties to create push-pull systems, which are common in fluorescent dyes.

The following table outlines the potential photophysical properties of hypothetical this compound-based fluorescent probes.

Derivative Proposed Functionalization Potential Application Underlying Principle
Donor-Acceptor ThiopyranonePhenyl ring with an electron-donating group (e.g., -N(CH3)2)Ratiometric sensingIntramolecular Charge Transfer (ICT)
Thiol-reactive ThiopyranoneIntroduction of a reactive group (e.g., maleimide)Biothiol detectionThiol-Michael addition reaction quenching or activating fluorescence
Viscosity-sensitive ThiopyranoneA rotor group attached to the phenyl ringMapping cellular viscosityRestriction of intramolecular rotation in viscous media enhances fluorescence. nih.gov

Organic Electronic Materials

Thiophene-containing oligomers and polymers are among the most extensively studied classes of organic semiconductors. rsc.orgresearchgate.net Their utility stems from their good charge transport properties and environmental stability. liberty.eduresearchgate.net The sulfur atom in the thiophene ring contributes to intermolecular interactions that facilitate charge hopping between molecules in the solid state.

Given the structural similarity, this compound could serve as a building block for novel organic electronic materials. The presence of the carbonyl group and the phenyl substituent provides handles for further chemical modification to tune the electronic properties, such as the HOMO and LUMO energy levels. liberty.edu The orientation of the thiophene (or in this case, thiopyran) units can significantly impact the performance of organic field-effect transistors (OFETs). researchgate.net

The potential of thiopyran-based materials in organic electronics is an area ripe for exploration. The table below summarizes potential applications and the key features that make thiopyranones promising candidates.

Application Area Key Structural Feature of Thiopyranone Potential Advantage
Organic Field-Effect Transistors (OFETs)Extended π-conjugation through phenyl and thiopyran ringsPotential for good charge carrier mobility.
Organic Photovoltaics (OPVs)Tunable HOMO/LUMO levels via substitutionAbility to match energy levels with other materials in a solar cell.
Organic Light-Emitting Diodes (OLEDs)Potential for high fluorescence quantum yieldCould serve as an emissive layer or host material.

Future Directions in this compound Research

The future of research on this compound is poised for significant advancements, particularly in the areas of stereoselective synthesis and a deeper understanding of reaction mechanisms.

Development of Novel Stereoselective Synthetic Methodologies

The thiopyran ring of this compound contains a stereocenter at the C5 position. The development of stereoselective synthetic methods to access enantiomerically pure forms of this compound and its derivatives is a critical future direction. Asymmetric synthesis is paramount in medicinal chemistry, as different enantiomers of a chiral drug can have vastly different biological activities. nih.gov

Future research could focus on several promising strategies:

Chiral Catalysis: The use of chiral catalysts, including transition metal complexes and organocatalysts, has proven effective in the asymmetric synthesis of other heterocyclic compounds. mdpi.comnih.govmdpi.com For instance, copper-catalyzed enantioselective hydroallylation has been used to synthesize chiral thiochromanes. nih.gov Similar strategies could be adapted for thiopyranones.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials (the "chiral pool") is another established approach to introduce stereocenters.

Enzymatic Resolutions: Biocatalysis offers a green and highly selective method for resolving racemic mixtures of chiral compounds.

A recent development in asymmetric catalysis involves cooperative bimetallic radical catalysis for hydrogen-atom transfer reactions, which has been successfully applied to the reduction of 4-thiopyranones with high enantioselectivity. acs.org This highlights the potential for developing advanced catalytic systems for the stereoselective synthesis of this compound.

In-depth Mechanistic Understanding of Key Reactions

A thorough understanding of the mechanisms of reactions used to synthesize and modify this compound is essential for optimizing reaction conditions, improving yields, and designing novel synthetic routes. figshare.com Key areas for future mechanistic investigation include:

Cycloaddition Reactions: Many syntheses of thiopyran rings involve cycloaddition reactions, such as the Diels-Alder reaction. rsc.orgresearchgate.net Detailed computational and experimental studies can elucidate whether these reactions proceed through a concerted or stepwise mechanism, which in turn affects the stereochemical outcome.

Multicomponent Reactions: One-pot multicomponent reactions are an efficient way to construct complex molecules like thiopyrans. figshare.comresearchgate.net Mechanistic studies involving the identification of reaction intermediates through techniques like NMR and mass spectrometry can help to unravel the reaction pathway and improve the efficiency of these processes. figshare.com

Ring-Expansion Reactions: Stereoselective ring-expansion of smaller heterocycles presents an alternative route to six-membered rings like thiopyrans. nih.gov Understanding the rearrangement mechanisms is key to controlling the selectivity of these transformations.

By combining experimental and theoretical approaches, researchers can gain a deeper insight into the fundamental chemical processes governing the synthesis of this compound, paving the way for more efficient and selective synthetic methods.

Exploration of New Biological Targets in vitro

The quest for novel therapeutics frequently involves screening compounds against a wide array of biological targets to uncover new mechanisms of action and potential therapeutic applications. The thiopyranone core, and its analogs, have been the subject of such exploratory in vitro studies, revealing activity against various enzymes and cell lines implicated in different diseases.

One area of investigation is in cancer research. For instance, a series of synthesized benzothieno[3,2-b]pyran derivatives, which share a related structural framework, were evaluated by the National Cancer Institute (NCI) against a panel of 60 human tumor cell lines. cu.edu.eg Several of these compounds demonstrated potent and broad-spectrum cytotoxicity, with mean 50% growth inhibition (GI50) values in the sub-micromolar range. cu.edu.eg Further investigation into the mechanism revealed that these compounds act as topoisomerase I inhibitors. cu.edu.eg Topoisomerase I is a crucial enzyme involved in DNA replication and transcription, making it a key target in oncology. The ability of these pyran-containing structures to poison the enzyme, rather than just suppress its activity, was confirmed through plasmid DNA nicking assays. cu.edu.eg

Another study on pyran derivatives focused on their anti-proliferative effects, identifying cyclin-dependent kinase-2 (CDK2) as a potential target. nih.gov CDK2 is a key regulator of the cell cycle, and its inhibition is a validated strategy in cancer therapy. In vitro assays against human colon carcinoma (SW-480) and breast cancer (MCF-7) cell lines showed that several derivatives possessed significant anti-cancer activity, with IC50 values in the micromolar range. nih.gov

The exploration extends beyond cancer to infectious diseases. Related thieno[3,2-c]pyrazol-3-ol derivatives were synthesized and evaluated as potential inhibitors of bacterial cell wall biosynthesis. nih.gov These compounds showed good inhibitory activity against several Staphylococcus aureus enzymes, including MurB, MurC, and MurD, which are essential for peptidoglycan synthesis. nih.gov This highlights the potential of the thiopyran-based scaffolds in developing new antibacterial agents to combat resistant strains like MRSA and VRE. nih.gov Furthermore, pyranone-piperazine analogs have been investigated as antileishmanial agents, with in vitro studies showing that specific derivatives are effective against intracellular amastigotes of Leishmania donovani, the parasite responsible for visceral leishmaniasis. lookchem.com

Table 1: In Vitro Biological Activity of Selected Thiopyran and Pyran Derivatives

Compound Class Target/Assay Cell Line/Enzyme Activity (IC50/GI50) Reference
Benzothieno[3,2-b]pyrans Cytotoxicity 60 Human Cancer Cell Lines 0.1–0.58 µM (Mean GI50) cu.edu.eg
Benzothieno[3,2-b]pyrans Topoisomerase I Inhibition Topoisomerase I 0.219–0.295 µM (IC50) cu.edu.eg
Dihydropyranopyrans Anti-proliferative MCF-7 (Breast Cancer) 26.6–42.6 µM (IC50) nih.gov
Dihydropyranopyrans Anti-proliferative SW-480 (Colon Cancer) 34.6–38.6 µM (IC50) nih.gov
Thieno[3,2-c]pyrazol-3-ols Enzyme Inhibition S. aureus MurB, MurC, MurD Good nih.gov
Pyranone-piperazine analogs Antileishmanial L. donovani amastigotes 11.07–15.3 µM (IC50) lookchem.com

Integration of Computational and Experimental Approaches for Rational Design

The development of new drugs based on the this compound scaffold is increasingly driven by a synergistic approach that combines computational modeling and experimental validation. This rational design process allows for the prediction of molecular properties and biological activity, guiding the synthesis of more effective and specific compounds.

Molecular docking is a prominent computational tool used in this process. It simulates the interaction between a small molecule (ligand) and the binding site of a target protein. For example, in the study of dihydropyranopyran derivatives as potential anti-cancer agents, molecular docking was used to predict how these compounds would bind to the ATP-binding site of CDK2. nih.gov The docking results revealed key hydrogen bonding and hydrophobic interactions between the pyranone ring, its substituents, and amino acid residues in the active site, such as LEU83, ILE10, and ASP145. nih.gov These in silico findings were consistent with the in vitro activity, confirming that the designed molecules were well-accommodated within the binding pocket. nih.gov

Similarly, the rational design of phenethylthiazolylthiourea (PETT) derivatives as non-nucleoside inhibitors of HIV reverse transcriptase was based on the crystal structure of the enzyme's inhibitor binding pocket. nih.gov By constructing a composite binding pocket from multiple crystal structures, researchers could identify and design new derivatives with improved surface complementarity, leading to potent anti-HIV activity with IC50 values of less than 1 nM. nih.gov

Computational methods also extend to predicting pharmacokinetic properties. In silico tools are used to evaluate descriptors according to Lipinski's rule of five and Veber's rules, which help predict a compound's potential for oral bioavailability. nih.gov This early-stage computational screening helps to prioritize which newly designed molecules should be synthesized and carried forward for experimental testing, saving time and resources.

Density Functional Theory (DFT) is another computational method employed to understand the structural and electronic properties of these molecules. researchgate.net DFT calculations can determine optimized molecular geometries, vibrational frequencies, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net This information provides insights into the molecule's reactivity and stability, which correlates with its biological activity and helps in refining the design of new analogs. researchgate.netmdpi.com The synthesis of these computationally designed compounds, followed by their characterization and in vitro biological evaluation, completes the iterative cycle of rational drug design, where experimental results feed back to refine the computational models for the next round of design. lookchem.comnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.